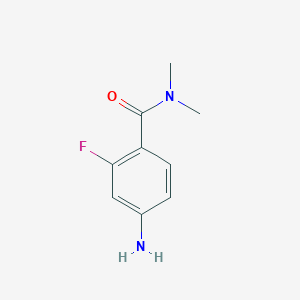

4-amino-2-fluoro-N,N-dimethylbenzamide

Description

BenchChem offers high-quality 4-amino-2-fluoro-N,N-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-2-fluoro-N,N-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-fluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAFUPNFKVHPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283100 | |

| Record name | 4-Amino-2-fluoro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187368-67-7 | |

| Record name | 4-Amino-2-fluoro-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187368-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-fluoro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Amino-2-fluoro-N-methylbenzamide: A Key Intermediate in Modern Pharmaceutical Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of 4-amino-2-fluoro-N-methylbenzamide, a critical chemical intermediate in the synthesis of advanced pharmaceuticals. While the initial query focused on the N,N-dimethyl variant (CAS: 1187368-67-7), this document centers on the closely related and extensively documented 4-amino-2-fluoro-N-methylbenzamide (CAS: 915087-25-1) due to its profound significance in drug development and the wealth of available technical data. This guide will cover its physicochemical properties, detailed synthesis protocols, analytical methodologies, and its pivotal role in the production of cutting-edge therapeutics, thereby offering a comprehensive resource for professionals in the field.

Introduction and Core Identification

4-Amino-2-fluoro-N-methylbenzamide is an aromatic amide that has garnered significant attention in the pharmaceutical industry. Its importance lies in its function as a cornerstone building block for the synthesis of Apalutamide, a potent second-generation non-steroidal antiandrogen used in the treatment of prostate cancer.[1] The precise chemical structure and high purity of this intermediate are paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

The compound is identified by the Chemical Abstracts Service (CAS) number 915087-25-1 .[2][3][4] Its molecular structure incorporates a fluorine atom and an amino group on the benzene ring, along with an N-methylamide functional group, which are key features for its subsequent chemical transformations in multi-step pharmaceutical manufacturing.[1]

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of 4-amino-2-fluoro-N-methylbenzamide is essential for its handling, reaction optimization, and quality control. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 915087-25-1 | [4] |

| Molecular Formula | C8H9FN2O | [2][4] |

| Molecular Weight | 168.17 g/mol | [2][4] |

| IUPAC Name | 4-amino-2-fluoro-N-methylbenzamide | [4] |

| Appearance | Solid | |

| Purity | Typically >98% | [1] |

| InChI Key | XOKAXPQJUODMSH-UHFFFAOYSA-N | [4] |

| SMILES | CNC(=O)C1=C(C=C(C=C1)N)F | [4] |

Synthesis Methodology: A Clean and Efficient Pathway

The synthesis of 4-amino-2-fluoro-N-methylbenzamide is a multi-step process that has been optimized for yield, purity, and environmental considerations. A widely adopted and efficient method begins with 2-fluoro-4-nitrotoluene and proceeds through oxidation, amidation, and reduction steps.[5][6][7][8] This "clean process" is suitable for large-scale industrial production due to its high yields and the ability to recycle catalysts and solvents.[5][6]

The overall synthesis workflow can be visualized as follows:

Caption: A three-step synthesis pathway for 4-amino-2-fluoro-N-methylbenzamide.

Detailed Experimental Protocol

Step 1: Oxidation of 2-fluoro-4-nitrotoluene

-

Rationale: This initial step converts the methyl group of the starting material into a carboxylic acid, which is necessary for the subsequent amidation. The use of potassium permanganate (KMnO4) as an oxidant in the presence of a phase transfer catalyst provides a high-yield and environmentally cleaner alternative to methods using toxic heavy metals like chromium.[7]

-

Procedure:

-

Charge a reaction vessel with 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and a phase transfer catalyst (e.g., triethylbenzylammonium chloride).[5]

-

Heat the mixture with stirring (e.g., to 75-80°C).

-

Add potassium permanganate in portions while maintaining the reaction temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion (typically 16-18 hours).[5]

-

Upon completion, filter the hot reaction mixture to remove manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-4 to precipitate the product.[5]

-

Filter the precipitate, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid as an off-white solid. A typical yield for this step is around 75%.[5]

-

Step 2: Amidation to form 2-fluoro-4-nitro-N-methylbenzamide

-

Rationale: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. This intermediate readily reacts with methylamine to form the desired amide. This two-stage process ensures high conversion and yield.

-

Procedure:

-

Treat the 2-fluoro-4-nitrobenzoic acid with thionyl chloride to form the corresponding acyl chloride.

-

Introduce methylamine to the reaction mixture to perform the amination.

-

This step typically proceeds with a high yield, often around 95%.[7]

-

Step 3: Catalytic Hydrogenation (Reduction)

-

Rationale: The final step involves the reduction of the nitro group to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method as it is highly efficient, clean, and avoids the use of stoichiometric metal reductants (like iron powder) which generate large amounts of waste.[6][7]

-

Procedure:

-

Dissolve 2-fluoro-4-nitro-N-methylbenzamide in a suitable solvent such as ethanol or ethyl acetate.

-

Add a Pd/C catalyst (typically 5-10% by weight).

-

Pressurize the reactor with hydrogen gas (e.g., 10 atmospheres) and react at room temperature for 12-16 hours.[6]

-

After the reaction is complete, filter to recover the Pd/C catalyst, which can be recycled.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the final product, 4-amino-2-fluoro-N-methylbenzamide. This step is known for its high yield, often exceeding 98%.[5][6][7]

-

Analytical Characterization and Quality Control

Ensuring the purity and identity of 4-amino-2-fluoro-N-methylbenzamide is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) allows for the separation of the main compound from any starting materials, intermediates, or by-products. Purity levels are typically expected to be greater than 98%.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks provide definitive information about the arrangement of atoms. For example, in ¹H NMR, characteristic signals for the methyl group, the aromatic protons, and the amine protons can be observed and assigned.[5][6]

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the compound and to identify any impurities.[9]

Role in Drug Development: Synthesis of Apalutamide

The primary application of 4-amino-2-fluoro-N-methylbenzamide is as a key intermediate in the synthesis of Apalutamide.[1] Apalutamide is a non-steroidal antiandrogen (NSAA) used to treat non-metastatic castration-resistant prostate cancer. The structural integrity of the 4-amino-2-fluoro-N-methylbenzamide building block is crucial for the successful and efficient construction of the final Apalutamide molecule.

The role of the intermediate in the broader synthesis is illustrated below:

Caption: Role of the intermediate in Apalutamide synthesis.

Safety and Handling

According to safety data sheets, 4-amino-2-fluoro-N-methylbenzamide is classified as a hazardous substance. It is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Amino-2-fluoro-N-methylbenzamide (CAS: 915087-25-1) is a high-value chemical intermediate whose importance is intrinsically linked to the production of life-saving oncology drugs like Apalutamide. The development of clean, efficient, and scalable synthesis routes has been a key enabler for its industrial application. For researchers and professionals in drug development, a comprehensive understanding of its synthesis, properties, and analytical validation is essential for the successful advancement of new therapeutic agents.

References

-

Pharmaffiliates. CAS No : 915087-25-1 | Product Name : 4-Amino-2-fluoro-N-methylbenzamide.[Link]

-

Televis Chem. The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals.[Link]

-

PubChem. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521.[Link]

-

Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka.[Link]

- Google Patents.CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.[Link]

- Google Patents.WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

-

PubMed. Applications of fluorine-containing amino acids for drug design.[Link]

- Google Patents.CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

PubMed. Analysis of trans-2,6-difluoro-4'-(N,N-dimethylamino)stilbene (DFS) in biological samples by liquid chromatography-tandem mass spectrometry: metabolite identification and pharmacokinetics.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 915087-25-1|4-Amino-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 4. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]

- 9. Analysis of trans-2,6-difluoro-4'-(N,N-dimethylamino)stilbene (DFS) in biological samples by liquid chromatography-tandem mass spectrometry: metabolite identification and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-amino-2-fluoro-N,N-dimethylbenzamide

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-amino-2-fluoro-N,N-dimethylbenzamide (CAS No. 1187368-67-7), a key intermediate in the synthesis of advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical parameters of lipophilicity (LogP), solubility, and ionization (pKa). By integrating theoretical principles with detailed, field-proven experimental protocols, this guide aims to equip scientists with the necessary knowledge to effectively utilize this compound in complex synthetic pathways and to understand how its properties influence the characteristics of the final active pharmaceutical ingredient (API).

Introduction: The Strategic Importance of a Fluorinated Intermediate

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] 4-amino-2-fluoro-N,N-dimethylbenzamide is a prime example of a fluorinated building block that has gained significant importance. It is a crucial intermediate in the synthesis of Enzalutamide and Apalutamide, second-generation non-steroidal anti-androgen medications used in the treatment of advanced prostate cancer.[3]

The precise physicochemical properties of this intermediate are not merely academic; they are fundamental to ensuring high yield, purity, and efficiency in multi-step pharmaceutical manufacturing.[3][4] Understanding these properties allows for the rational design of reaction conditions, purification strategies, and ultimately, the synthesis of a safe and effective API. This guide provides an in-depth examination of these critical attributes.

Core Physicochemical Profile

A summary of the key identifiers and properties of 4-amino-2-fluoro-N,N-dimethylbenzamide is presented below. It is critical to distinguish this compound from its close analog, 4-amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1), as the presence of the second methyl group on the amide nitrogen subtly alters its physicochemical characteristics.

| Property | Value | Source / Method |

| Chemical Structure | SMILES: CN(C)C(=O)C1=C(C=C(C=C1)N)F | - |

| IUPAC Name | 4-amino-2-fluoro-N,N-dimethylbenzamide | - |

| CAS Number | 1187368-67-7 | [5] |

| Molecular Formula | C9H11FN2O | [5] |

| Molecular Weight | 182.20 g/mol | [5] |

| Calculated logP | Not explicitly available; estimated based on analogs. | See Section 3.1 |

| Aqueous Solubility | No quantitative data available. | See Section 3.2 |

| pKa (Basic) | Estimated for the 4-amino group. | See Section 3.3 |

| Physical Form | Solid | [6] |

Detailed Analysis of Key Physicochemical Parameters

Lipophilicity (LogP): Balancing Permeability and Solubility

The partition coefficient (P), or its logarithmic form (LogP), is a cornerstone parameter in medicinal chemistry, quantifying the lipophilicity of a compound. It describes the equilibrium distribution of a neutral molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase. This value is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall pharmacokinetic profile.

While no experimentally determined LogP value for 4-amino-2-fluoro-N,N-dimethylbenzamide is publicly available, we can infer its properties from related structures. The non-fluorinated analog, 4-amino-N,N-dimethylbenzamide, has a calculated XLogP3 of 0.3, suggesting a relatively balanced hydrophilic-lipophilic character.[7] The introduction of a fluorine atom generally increases lipophilicity.[1] Therefore, it is reasonable to hypothesize that the LogP of the title compound is slightly higher than 0.3.

The "gold standard" for LogP determination is the shake-flask method. Its trustworthiness stems from its direct measurement of partitioning at equilibrium. The choice of n-octanol is deliberate; its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar alkyl chain, serves as a reasonable mimic of the lipid bilayers in cell membranes. Phosphate-buffered saline (PBS) at pH 7.4 is used for the aqueous phase to simulate physiological conditions and ensure that the measured partitioning reflects the distribution of the neutral form of the molecule, which is crucial for passive diffusion across membranes.

-

Preparation of Phases: Prepare a phosphate buffer solution (e.g., 100 mM) and adjust the pH to 7.4. Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-saturation is critical to prevent volume changes during the experiment.

-

Compound Preparation: Prepare a stock solution of 4-amino-2-fluoro-N,N-dimethylbenzamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 1 mL) and the pre-saturated aqueous buffer (e.g., 1 mL). Add a small aliquot of the compound's stock solution.

-

Equilibration: Seal the vial and shake gently on a rotator for a sufficient time (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility

Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.

While specific quantitative solubility data for 4-amino-2-fluoro-N,N-dimethylbenzamide is not readily found in the literature, its structural analog, 4-amino-N,N-dimethylbenzamide, is described as "very soluble in water".[8] The presence of the polar amino and amide groups contributes to favorable interactions with water. The fluoro-substituent, while increasing lipophilicity, is small and may not drastically reduce solubility compared to larger hydrophobic groups. However, experimental verification is essential.

Two primary types of solubility are measured in drug discovery:

-

Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent at equilibrium with its most stable solid-state form. It is a fundamental property and is typically measured using the shake-flask method over an extended period (24-72 hours). This self-validating system ensures that the measurement reflects a true equilibrium state.

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). It is often higher than thermodynamic solubility because the precipitate may be amorphous or a less stable polymorph. It is used in early discovery to quickly flag potential solubility issues.

-

System Preparation: Add an excess amount of solid 4-amino-2-fluoro-N,N-dimethylbenzamide to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37°C) for at least 24 hours. The presence of undissolved solid must be confirmed visually at the end of the experiment to ensure saturation.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.

-

Sample Preparation: Dilute the clear filtrate or supernatant with a suitable mobile phase.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a calibrated HPLC-UV or LC-MS/MS method.

-

Reporting: Report the solubility in units such as mg/mL or µM at each specific pH and temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa)

The pKa is the pH at which a specific ionizable group in a molecule is 50% protonated and 50% deprotonated. For 4-amino-2-fluoro-N,N-dimethylbenzamide, the primary ionizable center is the aromatic amino group at the 4-position, which acts as a base. The tertiary amide is generally considered non-basic under physiological conditions.

The pKa of this amino group dictates the compound's charge state across the pH range of the gastrointestinal tract and in the bloodstream. This, in turn, heavily influences its solubility, absorption, and potential to interact with biological targets. The pKa of aniline (a simple aromatic amine) is ~4.6. The electron-donating effect of the amide group would be expected to slightly increase the basicity (raise the pKa), while the electron-withdrawing inductive effect of the ortho-fluorine atom would decrease basicity (lower the pKa). The net effect requires experimental determination, but the pKa is likely to be in the range of 3-5.

Potentiometric titration is a highly reliable and direct method for pKa determination. It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The resulting titration curve of pH versus the volume of titrant added reveals inflection points that correspond to the pKa values of the ionizable groups. This method is self-validating because the shape of the curve itself provides a robust confirmation of the acid-base equilibrium being measured.

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure initial solubility.

-

Initial Titration: Add a known excess of strong acid (e.g., HCl) to fully protonate the amino group.

-

Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode and an automated burette.

-

Data Collection: Titrate the solution with a standardized strong base (e.g., NaOH), adding small, precise increments and recording the pH after each addition.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer region of the titration curve. Specialized software is often used to calculate the pKa from the first or second derivative of the curve, which precisely identifies the inflection point.

Caption: Relationship between pH, pKa, and Ionization State.

Conclusion

4-amino-2-fluoro-N,N-dimethylbenzamide is a strategically vital building block in pharmaceutical synthesis. Its physicochemical profile, characterized by balanced lipophilicity, the presence of a key basic handle for ionization, and likely favorable solubility, underpins its utility. The experimental protocols detailed in this guide—the shake-flask methods for LogP and solubility, and potentiometric titration for pKa—represent robust, reliable systems for characterizing this and other critical intermediates. A thorough understanding and experimental validation of these properties are indispensable for the efficient and successful development of next-generation therapeutics.

References

-

Pharmaffiliates. (n.d.). CAS No : 915087-25-1 | Product Name : 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Amino-3-fluoro-N,N-dimethylbenzamide | CAS#:536748-06-8. Retrieved from [Link]

- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. Retrieved from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 5. anaxlab.com [anaxlab.com]

- 6. 4-Amino-2-fluoro-N-methylbenzamide | 915087-25-1 [sigmaaldrich.cn]

- 7. 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Amino-N,N-dimethylbenzamide, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

4-amino-2-fluoro-N,N-dimethylbenzamide molecular structure

<-48>

A Comprehensive Profile of a Key Pharmaceutical Building Block

Abstract: This technical guide provides an in-depth analysis of 4-amino-2-fluoro-N,N-dimethylbenzamide (CAS No. 1187368-67-7), a substituted benzamide of significant interest in medicinal chemistry. While direct comprehensive studies on this specific molecule are not abundant in public literature, this document constructs a detailed technical profile by analyzing its structural components, predicting its physicochemical and spectroscopic properties, proposing a robust synthetic pathway, and discussing its potential applications based on established principles and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this and similar fluorinated aromatic amides.

Introduction and Strategic Importance

4-amino-2-fluoro-N,N-dimethylbenzamide belongs to the class of fluorinated aromatic compounds, which are a cornerstone of modern drug discovery. The strategic incorporation of fluorine into a molecule can dramatically alter its metabolic stability, lipophilicity, and binding affinity to target receptors.[1][2] Specifically, the ortho-fluoro substitution on the benzamide ring, combined with the para-amino group, creates a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][3]

The N,N-dimethylamide moiety provides a stable, polar functional group that is resistant to metabolic degradation and can participate in hydrogen bonding. The primary aromatic amine at the 4-position serves as a versatile synthetic handle for further functionalization, enabling its incorporation into larger, more complex molecular architectures. This combination of features positions 4-amino-2-fluoro-N,N-dimethylbenzamide as a key building block, particularly in the development of targeted therapies in oncology and other areas. A closely related analog, 4-amino-2-fluoro-N-methylbenzamide, is a known key intermediate in the synthesis of Apalutamide and Enzalutamide, potent anti-androgen medications for treating advanced prostate cancer, highlighting the pharmaceutical relevance of this structural class.[3][4][5]

Molecular Structure and Physicochemical Properties

The molecular structure of 4-amino-2-fluoro-N,N-dimethylbenzamide is characterized by a benzene ring substituted with four distinct functional groups. Understanding the interplay of these groups is critical to predicting the molecule's reactivity and behavior.

Structural Analysis and Electronic Effects

The core of the molecule is a benzamide. The key substituents and their effects are:

-

2-Fluoro Group: As the most electronegative element, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and influences the acidity of the 4-amino group. It also provides a steric presence that can influence the conformation of the amide group.

-

4-Amino Group: This group has a strong electron-donating mesomeric effect (+M), which counteracts the inductive effect of the fluorine atom, influencing the overall electron distribution and reactivity of the aromatic ring, particularly towards electrophilic substitution.

-

N,N-Dimethylamide Group: This tertiary amide is a moderately deactivating group with a -I effect. The presence of two methyl groups introduces steric bulk, which can hinder rotation around the C-N bond and influence the molecule's overall three-dimensional shape.

Caption: Proposed three-step synthesis pathway.

Detailed Experimental Protocol

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid

-

Rationale: The oxidation of the benzylic methyl group to a carboxylic acid is a standard transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose. The reaction is typically performed in an aqueous basic solution to improve the solubility of the permanganate and facilitate the reaction. [6]* Protocol:

-

To a stirred solution of 2-fluoro-4-nitrotoluene (1.0 eq) in water, add sodium hydroxide (2.5 eq).

-

Heat the mixture to 80-90°C.

-

Add potassium permanganate (2.0-2.5 eq) portion-wise, maintaining the temperature. The purple color of the permanganate will disappear as it is consumed.

-

After the reaction is complete (monitored by TLC or HPLC), cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated HCl to a pH of ~2. The product, 2-fluoro-4-nitrobenzoic acid, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Amidation to form 2-Fluoro-4-nitro-N,N-dimethylbenzamide

-

Rationale: The conversion of a carboxylic acid to a tertiary amide requires activation of the carboxyl group. A common method is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with dimethylamine to form the desired amide. This is a high-yielding and widely used method. [5]For sterically hindered amines, more potent coupling reagents like HATU or PyBOP might be considered, but for dimethylamine, the acyl chloride route is highly effective. [7][8]* Protocol:

-

Suspend 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF.

-

Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

-

Cool the reaction and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane) and cool to 0°C.

-

Add a solution of dimethylamine (2.0-2.5 eq, either as a gas or a solution in THF) and a non-nucleophilic base like triethylamine (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with water and brine, drying the organic layer over Na₂SO₄, and concentrating to yield the crude product, which can be purified by recrystallization or column chromatography.

-

Step 3: Reduction of the Nitro Group to form 4-Amino-2-fluoro-N,N-dimethylbenzamide

-

Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation as it is clean, high-yielding, and avoids the use of stoichiometric metal reductants that can generate significant waste. [9]The reaction conditions are generally mild and do not affect the other functional groups.

-

Protocol:

-

Dissolve 2-fluoro-4-nitro-N,N-dimethylbenzamide (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator.

-

Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or HPLC).

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 4-amino-2-fluoro-N,N-dimethylbenzamide, often in high purity.

-

Potential Applications in Drug Discovery

The structural features of 4-amino-2-fluoro-N,N-dimethylbenzamide make it an attractive scaffold for medicinal chemistry. The incorporation of fluorine can enhance metabolic stability and binding affinity. [10][11][12]The aniline moiety is a common pharmacophore and a key handle for building more complex molecules.

-

Androgen Receptor Antagonists: As previously mentioned, the closely related N-methyl analog is a key intermediate for Apalutamide and Enzalutamide. [3][4]This suggests that the N,N-dimethyl compound could be used to synthesize novel analogs or other inhibitors targeting the androgen receptor for the treatment of prostate cancer.

-

Kinase Inhibitors: The substituted benzamide scaffold is present in numerous kinase inhibitors. The 4-amino group can be used to construct the hinge-binding motifs essential for potent and selective kinase inhibition.

-

Antitubercular Agents: Structure-activity relationship studies have identified benzamides as potent inhibitors of Mycobacterium tuberculosis, suggesting potential applications in developing new treatments for tuberculosis. [13]* CNS-Active Agents: Fluorinated aromatic compounds often exhibit improved blood-brain barrier permeability. This, combined with the benzamide structure found in some antipsychotic drugs, suggests potential for development of novel central nervous system agents. [14]

Safety and Handling

As a fine chemical intermediate, 4-amino-2-fluoro-N,N-dimethylbenzamide requires careful handling. While specific toxicity data is not available, general precautions for aromatic amines and amides should be strictly followed.

-

General Hazards: Aromatic amines can be toxic and are often readily absorbed through the skin. [15][16][17]Some are known or suspected carcinogens. [15][18]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile). [19]* Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate engineering controls to minimize exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

4-amino-2-fluoro-N,N-dimethylbenzamide is a strategically important molecule whose value is derived from the synergistic combination of its functional groups. While not a widely studied compound in its own right, its structural similarity to key pharmaceutical intermediates provides a strong basis for its utility in drug discovery and development. The proposed synthetic pathway offers a reliable and scalable method for its production, enabling its use as a versatile building block for creating novel therapeutic agents. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this compound into their research and development programs.

References

-

Photoelectron spectra of substituted benzamides. Canadian Science Publishing. Available at: [Link]

-

Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

-

Preparation method of 4-amino-2-fluoro-methyl benzamide. Eureka | Patsnap. Available at: [Link]

-

Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521. PubChem. Available at: [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D. Available at: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]

-

Importance of Fluorine in Benzazole Compounds. PubMed. Available at: [Link]

-

ortho-Allylation of anilines with vinylaziridines in hexafluoroisopropanol. RSC Publishing. Available at: [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Rawsource. Available at: [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Available at: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare. Available at: [Link]

- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.

-

Importance of Fluorine in Benzazole Compounds. ResearchGate. Available at: [Link]

-

(PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. Available at: [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. Available at: [Link]

-

Importance of fluorination in medicinal chemistry and approaches to... ResearchGate. Available at: [Link]

-

(PDF) A Convenient Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. ResearchGate. Available at: [Link]

-

What are Amines? Structure, Types, Applications, and Safety. Rawsource. Available at: [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. ResearchGate. Available at: [Link]

-

Importance of Fluorine in Benzazole Compounds. PMC - NIH. Available at: [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC - NIH. Available at: [Link]

-

The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals. Available at: [Link]

- CN101585781A - Preparing method of N, N-dimethylbenzamide. Google Patents.

-

Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Available at: [Link]

-

Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide. ResearchGate. Available at: [Link]

-

4-Amino-2-fluoro-N,N-dimethylbenzamide (CAS No. 1187368-67-7) Suppliers. ChemicalRegister. Available at: [Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link]

-

Structures of benzamide drugs (only the racemic form of each drug is shown). ResearchGate. Available at: [Link]

-

Benzamide - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

b. Mass spectrum of benzamide (Scheme 2, 2b). ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 9. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 10. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. acs.figshare.com [acs.figshare.com]

- 18. rawsource.com [rawsource.com]

- 19. diplomatacomercial.com [diplomatacomercial.com]

4-amino-2-fluoro-N,N-dimethylbenzamide solubility data

An In-Depth Technical Guide to the Solubility Profile of 4-amino-2-fluoro-N,N-dimethylbenzamide

Introduction

4-amino-2-fluoro-N,N-dimethylbenzamide is a substituted benzamide derivative. The broader class of benzamides is of significant interest in medicinal chemistry, with related structures acting as key intermediates in the synthesis of therapeutic agents. For any compound to be a viable drug candidate, its solubility is a critical physicochemical parameter that dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, unreliable in vitro assay results, and significant challenges in formulation development, ultimately hindering its path to clinical application.[1][2]

This technical guide provides a comprehensive overview of the predicted solubility profile of 4-amino-2-fluoro-N,N-dimethylbenzamide and outlines detailed, industry-standard methodologies for its experimental determination. As publicly available experimental solubility data for this specific compound (CAS No. 1187368-67-7) is limited, this document serves as a predictive framework and a practical guide for researchers in drug discovery and development.[3] We will delve into the theoretical underpinnings of its solubility based on its molecular structure and provide robust, step-by-step protocols for accurate and reliable measurement.

Part 1: Predicted Physicochemical and Solubility Profile

Molecular Structure and Predicted Physicochemical Properties

The first step in assessing solubility is to analyze the molecule's structure and predict its key physicochemical properties, such as pKa (the measure of acidity/basicity) and logP (the measure of lipophilicity). The ionization state (governed by pKa and solution pH) and lipophilicity are primary determinants of a compound's solubility.[4][5]

Structure:

-

Aromatic Amine (-NH2): This group is weakly basic.

-

N,N-dimethylbenzamide: The tertiary amide is generally neutral but polar.

-

Fluoro Group (-F): This is an electron-withdrawing group that can lower the pKa of the nearby aromatic amine, making it less basic.

Based on these features and data from structurally similar compounds, we can estimate the key properties. For instance, the XLogP3 of the closely related 4-amino-2-fluoro-N-methylbenzamide is 0.6, suggesting moderate lipophilicity.[6] The presence of an additional methyl group in our target compound will slightly increase its lipophilicity. The pKa of the aromatic amine is expected to be low for an amine, likely in the range of 2-4, due to the influence of the electron-withdrawing amide and fluoro substituents.

Table 1: Predicted Physicochemical Properties of 4-amino-2-fluoro-N,N-dimethylbenzamide

| Property | Predicted Value/Range | Rationale |

| Molecular Weight | 182.20 g/mol | Calculated from the molecular formula C₉H₁₁FN₂O. |

| Predicted logP | 0.8 - 1.2 | Based on analogs, the molecule is moderately lipophilic. The N,N-dimethyl group increases lipophilicity compared to an N-methyl analog. A higher logP generally correlates with lower aqueous solubility.[7][8] |

| Predicted pKa (Basic) | 2.0 - 4.0 | The aromatic amine is the primary basic center. Its basicity is significantly reduced by the electron-withdrawing effects of the ortho-fluoro and para-amide groups, resulting in a low pKa.[5] |

| Hydrogen Bond Donors | 1 (from -NH2) | The ability to donate hydrogen bonds influences interactions with protic solvents. |

| Hydrogen Bond Acceptors | 3 (from C=O, -N(CH3)2, -F) | The ability to accept hydrogen bonds is crucial for solubility in polar solvents. |

Predicted Qualitative Solubility Profile

The "like dissolves like" principle, combined with the predicted physicochemical properties, allows for a qualitative prediction of solubility across different solvent classes.

Table 2: Predicted Qualitative Solubility of 4-amino-2-fluoro-N,N-dimethylbenzamide

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The moderate lipophilicity (logP > 0.5) and the presence of two aromatic rings suggest that the hydrophobic character will likely dominate over the polar contributions of the amino and amide groups, leading to low aqueous solubility.[9] At physiological pH (7.4), the compound will be in its neutral, less soluble form, as the pH is well above its predicted pKa.[4] |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | These solvents can engage in hydrogen bonding with the amide and amino groups. However, the overall hydrophobicity will limit extensive dissolution. Solubility is expected to be better than in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents are effective at solvating polar functional groups and the aromatic system. DMSO and DMF are particularly good solvents for many drug candidates due to their strong hydrogen bond accepting capabilities and ability to solvate both polar and nonpolar moieties.[9] |

| Non-Polar | Hexane, Toluene | Poorly Soluble | The molecule possesses significant polarity from the amide and amino groups, making it incompatible with non-polar solvents. |

Part 2: Experimental Protocols for Solubility Determination

To move beyond prediction, rigorous experimental measurement is required. The choice of method depends on the stage of drug development; high-throughput methods are used for early screening, while more robust equilibrium methods are the gold standard for lead optimization and pre-formulation.[1][10]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the most reliable "gold standard" for determining thermodynamic equilibrium solubility.[11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid 4-amino-2-fluoro-N,N-dimethylbenzamide to a known volume of the selected solvent (e.g., pH 7.4 phosphate-buffered saline) in a glass vial. The excess solid is crucial to ensure equilibrium with the solid phase is achieved.[12]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. This can take 24 to 72 hours for many pharmaceutical compounds.[12]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either:

-

Centrifuge the vials at high speed.

-

Filter the solution using a low-binding filter (e.g., PVDF or PTFE) that has been pre-saturated with the solution to avoid loss of the compound due to adsorption.

-

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Validation: It is critical to confirm that equilibrium was reached. This can be done by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours). The concentration should reach a stable plateau.[12] Additionally, the pH of the aqueous buffer should be measured after equilibration to ensure it has not shifted, as this can significantly affect the solubility of ionizable compounds.[12]

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Kinetic Solubility Determination: High-Throughput Screening (HTS)

In early drug discovery, when compound availability is low and throughput is high, kinetic solubility is often measured. This method assesses the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. It often overestimates thermodynamic solubility because it can measure the concentration of a transient supersaturated solution.[11] Laser nephelometry, which measures light scattering from precipitated particles, is a common HTS technique.[13]

Protocol: HTS Kinetic Solubility by Laser Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).[2]

-

Dispensing: In a 96-well or 384-well microplate, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells.

-

Precipitation: Rapidly add the aqueous buffer (e.g., pH 7.4 PBS) to the wells and mix. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its co-solvent effects.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period, typically 1-2 hours, to allow for precipitation.

-

Detection: Measure the turbidity (light scattering) in each well using a laser nephelometer.

-

Data Analysis: The solubility is determined by identifying the concentration at which precipitation first occurs. This is often reported as a kinetic solubility value. The method is highly effective for rank-ordering compounds.[14]

Caption: Workflow for HTS Kinetic Solubility by Nephelometry.

Solubility Determination for Ionizable Drugs: Potentiometric Titration

For ionizable compounds like 4-amino-2-fluoro-N,N-dimethylbenzamide, potentiometric titration is a powerful method that can determine the intrinsic solubility (S₀) of the neutral form and the pKa simultaneously.[15] The method involves titrating a suspension of the compound and monitoring the pH.

Causality Behind the Method: As a titrant (acid or base) is added, the pH of the solution changes, which in turn alters the ionization state of the compound. The amount of compound that dissolves changes accordingly. By precisely monitoring the pH and the amount of titrant added, one can calculate the solubility at different pH values and derive the intrinsic solubility and pKa.[15][16] This method is significantly faster than the shake-flask method, often taking only 2-4 hours.[15]

Protocol: Potentiometric Titration for Solubility

-

Sample Preparation: Create a suspension of the compound in a co-solvent/water mixture.

-

Titration: Titrate the suspension with a strong acid (e.g., HCl) until all the compound is dissolved. Then, titrate back with a strong base (e.g., KOH). An automated potentiometric titrator is used to record the pH and titrant volume continuously.

-

Data Analysis: The resulting titration curve is analyzed. The point at which the compound precipitates during the back-titration is used to calculate the solubility at that specific pH.

-

Calculation: Specialized software uses mass-balance equations that account for the compound's pKa and the titrant additions to calculate the intrinsic solubility (S₀). This approach can provide a full pH-solubility profile from a single experiment.[15]

Conclusion

References

-

Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [Link]

-

Development of a high-throughput solubility screening assay for use in antibody discovery. Protein Eng Des Sel. 2017, 30(4), 331-337. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Scite.ai. [Link]

-

How do you perform the shake flask method to determine solubility?. Quora. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]

-

A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications. [Link]

-

Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ACS Publications. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

High throughput solubility measurement in drug discovery and development. PubMed. [Link]

-

4-Amino-2-fluoro-N-methylbenzamide. PubChem. [Link]

-

Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

-

Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. ResearchGate. [Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. anaxlab.com [anaxlab.com]

- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. quora.com [quora.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scite.ai [scite.ai]

Spectroscopic Blueprint of 4-amino-2-fluoro-N,N-dimethylbenzamide: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic signature of 4-amino-2-fluoro-N,N-dimethylbenzamide, a key intermediate in contemporary pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering a deep dive into the causal relationships between the molecule's structure and its spectral output. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for the characterization of this and structurally related compounds.

Introduction

4-amino-2-fluoro-N,N-dimethylbenzamide (CAS No. 1187368-67-7) is a substituted aromatic amide of significant interest in medicinal chemistry. Its structural features—a primary amine, a fluorine atom, and a dimethylamido group arrayed on a benzene ring—present a unique spectroscopic challenge and opportunity. Accurate and comprehensive spectral characterization is paramount for ensuring purity, confirming identity, and understanding the electronic environment of the molecule, all of which are critical for its successful application in multi-step synthetic pathways.

This guide will elucidate the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental mass spectrometry data is available, the NMR and IR data presented are predicted based on established principles of spectroscopy and computational models, a necessary approach due to the current scarcity of publicly available experimental spectra for this specific molecule. This predictive approach, grounded in rigorous scientific reasoning, provides a powerful tool for researchers.

Molecular Structure and Key Identifiers

A foundational understanding of the molecule's architecture is essential for interpreting its spectral data.

Table 1: Key Identifiers for 4-amino-2-fluoro-N,N-dimethylbenzamide

| Identifier | Value |

| CAS Number | 1187368-67-7 |

| Molecular Formula | C₉H₁₁FN₂O |

| Molecular Weight | 182.20 g/mol |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.85,-2!"]; C4 [label="C", pos="0.85,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; C7 [label="C", pos="2.8,-0.5!"]; N1 [label="N", pos="3.5,0.7!"]; C8 [label="C", pos="4.9,0.5!"]; C9 [label="C", pos="2.8,1.7!"]; O1 [label="O", pos="3.5,-1.5!"]; N2 [label="N", pos="1.5,-3.2!"]; F1 [label="F", pos="-2.6,-0.5!"];

// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C1 -- C6 [style=invis]; // for positioning C5 -- C7; C7 -- N1; N1 -- C8; N1 -- C9; C7 -- O1 [style=double]; C4 -- N2; C2 -- F1;

// Aromatic circle (approximated with invisible nodes and edges) node [shape=point, width=0.01, height=0.01, style=invis]; p1 [pos="0,-0.25!"]; p2 [pos="-0.6,-0.5!"]; p3 [pos="-0.6,-1.25!"]; p4 [pos="0,-1.5!"]; p5 [pos="0.6,-1.25!"]; p6 [pos="0.6,-0.5!"]; p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- p1 [color="#5F6368"]; }

Figure 1: Molecular Structure of 4-amino-2-fluoro-N,N-dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of publicly available experimental spectra, the following data is predicted.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to reveal the disposition of hydrogen atoms on the aromatic ring and the dimethylamido group.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2 - 7.4 | d | 1H | H-6 | Expected to be downfield due to the deshielding effect of the adjacent carbonyl group and influenced by the ortho-fluorine. |

| ~6.3 - 6.5 | dd | 1H | H-5 | Influenced by both the ortho-amino group (shielding) and the meta-fluorine atom. |

| ~6.2 - 6.4 | dd | 1H | H-3 | Shielded by the para-amino group and coupled to the ortho-fluorine. |

| ~4.0 (broad s) | s | 2H | -NH₂ | The protons of the primary amine are expected to be a broad singlet, and their chemical shift can be solvent-dependent. |

| ~3.1 (s) | s | 6H | -N(CH₃)₂ | The two methyl groups are expected to be a sharp singlet due to free rotation around the C-N bond. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The carbon NMR provides insight into the electronic environment of each carbon atom. The fluorine atom will induce characteristic C-F couplings.

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |

| ~168 | - | C=O | Typical chemical shift for an amide carbonyl carbon. |

| ~160 | d, ~245 | C-F | The carbon directly attached to fluorine will show a large one-bond C-F coupling and be significantly downfield. |

| ~150 | d, ~10 | C-NH₂ | The amino group causes a significant downfield shift. A small two-bond C-F coupling is expected. |

| ~128 | d, ~5 | C-6 | Aromatic carbon deshielded by the carbonyl group. |

| ~115 | d, ~20 | C-3 | Aromatic carbon shielded by the amino group and coupled to the ortho-fluorine. |

| ~110 | s | C-5 | Aromatic carbon influenced by the ortho-amino and meta-fluoro substituents. |

| ~105 | d, ~25 | C-1 | The ipso-carbon to the carbonyl group, influenced by the ortho-fluorine. |

| ~37 | - | -N(CH₃)₂ | Typical chemical shift for the methyl carbons of a dimethylamide. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-amino-2-fluoro-N,N-dimethylbenzamide would exhibit several characteristic absorption bands.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450 - 3300 | Medium, sharp (doublet) | N-H stretch | Characteristic of a primary amine. |

| 3100 - 3000 | Weak | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| 2950 - 2850 | Weak | Aliphatic C-H stretch | From the N-methyl groups. |

| ~1630 | Strong | C=O stretch (Amide I) | A strong absorption characteristic of the amide carbonyl group. |

| ~1600, ~1500 | Medium | C=C stretch | Aromatic ring vibrations. |

| ~1250 | Strong | C-N stretch | From the aryl-N and amide C-N bonds. |

| ~1100 | Strong | C-F stretch | A strong band indicating the presence of the carbon-fluorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Experimental data for 4-amino-2-fluoro-N,N-dimethylbenzamide has been reported.[1]

Experimental Mass Spectrum Data

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI)

-

Molecular Ion: m/z 183 [M+H]⁺

The observation of the protonated molecular ion at m/z 183 is consistent with the molecular weight of 182.20 g/mol .

Predicted Fragmentation Pattern

While detailed experimental fragmentation data is not available, a logical fragmentation pathway can be proposed.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 4-amino-2-fluoro-N,N-dimethylbenzamide in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a 30-degree pulse width.

-

Set the acquisition time to 3 seconds and the relaxation delay to 2 seconds.

-

Accumulate 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a proton-decoupled pulse sequence.

-

Set the acquisition time to 1.5 seconds and the relaxation delay to 2 seconds.

-

Accumulate 1024 scans.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.

-

Acquisition:

-

Infuse the sample solution into the ion source at a flow rate of ~10 µL/min.

-

Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Conclusion

This technical guide provides a comprehensive spectroscopic blueprint for 4-amino-2-fluoro-N,N-dimethylbenzamide. By integrating experimental mass spectrometry data with robustly predicted NMR and IR spectra, we have constructed a detailed and scientifically grounded characterization of this important pharmaceutical intermediate. The provided protocols and interpretations offer a valuable resource for researchers in ensuring the quality and identity of their materials, thereby facilitating the advancement of drug discovery and development.

References

- European Patent Office. (2010). NOVEL PYRROLOÝ2,3-d¨PYRIMIDINE COMPOUND (EP 2390254 A1).

Sources

A Comprehensive Technical Guide to the Synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of 4-amino-2-fluoro-N,N-dimethylbenzamide, a key intermediate in the development of advanced pharmaceuticals. The synthesis commences with 2-fluoro-4-nitrobenzoic acid and proceeds through a robust two-step pathway involving amidation followed by catalytic hydrogenation. This document elucidates the causal-based rationale behind reagent selection, reaction conditions, and process optimization. It is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable and scalable synthetic route. Detailed experimental protocols, quantitative data summaries, and process flow visualizations are included to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of the Target Molecule

4-amino-2-fluoro-N,N-dimethylbenzamide (CAS No. 1187368-67-7) is a critical building block in modern medicinal chemistry. Its significance is highlighted by its role as a key intermediate in the synthesis of Enzalutamide (MDV3100), a potent second-generation non-steroidal antiandrogen used in the treatment of castration-resistant prostate cancer (CRPC)[1]. The structural features of this molecule—a fluorinated aromatic ring, a primary amine, and a dimethylamide group—make it a versatile synthon. The synthetic pathway detailed herein is designed for efficiency, scalability, and environmental consideration, moving away from classical methods that utilize toxic reagents and produce significant waste[1].

Overall Synthetic Strategy

The transformation of 2-fluoro-4-nitrobenzoic acid into 4-amino-2-fluoro-N,N-dimethylbenzamide is efficiently achieved in two primary stages. This strategy ensures high selectivity and yield by addressing the functional group transformations sequentially.

-

Amide Formation: The carboxylic acid moiety of 2-fluoro-4-nitrobenzoic acid is first converted to the corresponding N,N-dimethylamide. This is achieved by activating the carboxylic acid to facilitate nucleophilic attack by dimethylamine.

-

Nitro Group Reduction: The nitro group of the resulting intermediate, 2-fluoro-N,N-dimethyl-4-nitrobenzamide, is then selectively reduced to a primary amine, yielding the final product. Catalytic hydrogenation is the method of choice for this step due to its high efficiency and clean reaction profile.

The entire workflow is visualized below.

Caption: High-level workflow for the two-step synthesis.

Step 1: Amidation of 2-fluoro-4-nitrobenzoic Acid

Mechanistic Rationale and Reagent Selection

Direct amidation between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable and non-reactive ammonium carboxylate salt[2]. Therefore, the carboxylic acid must first be converted into a more electrophilic species.

Choice of Activating Agent: Thionyl Chloride (SOCl₂)

For this synthesis, thionyl chloride is the preferred activating agent. Its reaction with the carboxylic acid forms a highly reactive acyl chloride intermediate[3]. The primary advantages of using thionyl chloride are:

-

High Reactivity: The resulting acyl chloride readily reacts with primary and secondary amines.

-

Irreversible Reaction: The byproducts of the activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle[3].

-

Catalysis: A catalytic amount of N,N-dimethylformamide (DMF) is often employed. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a powerful acylating agent and the active catalyst in the formation of the acyl chloride.

Detailed Experimental Protocol: Amidation

This protocol is adapted from established procedures for similar substrates and is designed for high fidelity and scalability[4][5].

-

Setup: To a 1 L, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add 2-fluoro-4-nitrobenzoic acid (92.5 g, 0.5 mol) and 1,2-dichloroethane (500 mL).

-

Activation: Add N,N-dimethylformamide (2.0 mL) to the suspension. Begin stirring and add thionyl chloride (89.2 g, 0.75 mol, 1.5 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 30°C during the addition.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 85°C) and maintain for 4-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Amine Addition: Cool the reaction mixture to 0 to -5°C in an ice-salt bath. Slowly bubble dimethylamine gas through the solution or add a solution of dimethylamine in a suitable solvent until the solution is basic. A significant exotherm will be observed; maintain the temperature below 10°C.

-

Completion: Continue stirring at 0-10°C for an additional 1.5-2 hours after the amine addition is complete.

-

Work-up and Isolation: Evaporate the 1,2-dichloroethane under reduced pressure. To the residue, add water (500 mL) and stir vigorously. The product, 2-fluoro-N,N-dimethyl-4-nitrobenzamide, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum at 50°C to yield the intermediate as a light gray or off-white solid. The product is typically of sufficient purity (>95%) for the next step.

Step 2: Catalytic Hydrogenation of the Nitro Intermediate

Mechanistic Rationale and Reagent Selection

The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. While various methods exist, catalytic hydrogenation stands out as the most industrially viable and environmentally benign approach[1][6].

Choice of Catalyst: Palladium on Carbon (Pd/C)

Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitroarenes[7][8]. Its key advantages include:

-

High Activity and Selectivity: Pd/C efficiently catalyzes the reduction of the nitro group at low to moderate hydrogen pressures and temperatures, without affecting other functional groups like the amide or the aromatic fluorine[5].

-

Recyclability: The heterogeneous nature of the catalyst allows for easy recovery by filtration and potential reuse, which is both economical and environmentally friendly[4].

-

Safety: Compared to dissolving metal reductions (e.g., Fe/HCl), catalytic hydrogenation avoids the production of large quantities of metallic waste sludge[1]. It is crucial, however, to handle Pd/C and hydrogen gas with appropriate safety measures due to their pyrophoric and flammable nature, respectively. The formation of unstable hydroxylamine intermediates can also pose a risk if the reaction is not properly controlled[9].

Detailed Experimental Protocol: Reduction

-

Setup: To a suitable high-pressure hydrogenation vessel (e.g., a Parr autoclave), add 2-fluoro-N,N-dimethyl-4-nitrobenzamide (106 g, 0.5 mol), ethyl acetate (1 L), and 10% Pd/C catalyst (10.6 g, 10% w/w).

-

Inerting: Seal the vessel and purge the system several times with nitrogen to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 2-4 atmospheres.

-

Reaction: Begin vigorous stirring and maintain the reaction at room temperature (20-25°C). The reaction is exothermic; cooling may be required to maintain the temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

-

Completion and Catalyst Removal: Once hydrogen uptake ceases, depressurize the vessel and purge again with nitrogen. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with solvent or water and disposed of appropriately.

-

Isolation and Purification: Transfer the filtrate to a round-bottom flask and remove the ethyl acetate under reduced pressure. The resulting off-white solid is the target compound, 4-amino-2-fluoro-N,N-dimethylbenzamide. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary